molecular formula C8H3F5O2 B6342503 2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole CAS No. 1262414-83-4

2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole

Cat. No.: B6342503
CAS No.: 1262414-83-4
M. Wt: 226.10 g/mol
InChI Key: GJOCOCXBCQWAFC-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole is an organic compound characterized by the presence of two fluorine atoms and a trifluoromethyl group attached to a benzo[d][1,3]dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole typically involves the fluorination of a suitable precursor. One common method is the reaction of 5-bromo-2,2-difluoro-1,3-benzodioxole with a trifluoromethylating agent under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d][1,3]dioxole derivatives, while oxidation and reduction can lead to the formation of quinones or hydroquinones, respectively.

Scientific Research Applications

2,2-Difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-difluoro-5-(trifluoromethyl)benzo[d][1,3]dioxole exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both fluorine atoms and a trifluoromethyl group in this compound imparts unique chemical properties, such as high electronegativity and thermal stability. These properties make it particularly valuable in applications requiring robust and stable compounds .

Properties

IUPAC Name

2,2-difluoro-5-(trifluoromethyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O2/c9-7(10,11)4-1-2-5-6(3-4)15-8(12,13)14-5/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOCOCXBCQWAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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